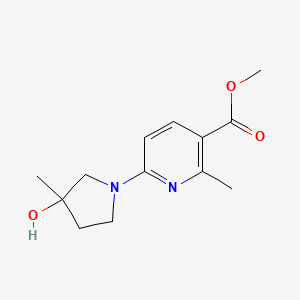![molecular formula C14H15NO3 B6643976 N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6643976.png)
N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide, also known as XAV-939, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. XAV-939 was first identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and stem cell maintenance.
作用機序
N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide inhibits the Wnt/β-catenin signaling pathway by targeting the tankyrase enzymes, which are responsible for the poly-ADP-ribosylation of axin, a negative regulator of the pathway. By inhibiting tankyrase, N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide stabilizes axin and promotes its association with the destruction complex, which leads to the degradation of β-catenin and the inhibition of the pathway.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the promotion of apoptosis, the inhibition of angiogenesis, the promotion of neuronal differentiation and survival, and the inhibition of inflammation. N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide achieves these effects by inhibiting the Wnt/β-catenin signaling pathway, which regulates various cellular processes, including cell proliferation, differentiation, survival, and inflammation.
実験室実験の利点と制限
N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against the Wnt/β-catenin signaling pathway, its relatively low toxicity, and its availability as a small molecule inhibitor. However, N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide also has some limitations, including its limited solubility in water and its potential off-target effects on other cellular processes.
将来の方向性
There are several future directions for the study of N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide, including the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, the identification of new therapeutic targets for N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide, and the evaluation of N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide in preclinical and clinical trials for various diseases. Additionally, the development of new methods for the delivery of N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide to target tissues and cells may improve its therapeutic efficacy and reduce its potential off-target effects.
合成法
N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with cyclopropylmethyl bromide in the presence of potassium carbonate to yield the corresponding cyclopropylmethyl ester. The ester is then hydrolyzed with sodium hydroxide to produce the free acid, which is subsequently converted to the amide using hydroxylamine hydrochloride and triethylamine. The final product is obtained by treating the amide with thionyl chloride and triethylamine in dichloromethane.
科学的研究の応用
N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the growth and metastasis of various cancer cells, including colon, breast, and lung cancer cells. N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide achieves this by inhibiting the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer and promotes tumor growth and metastasis. In neurodegenerative disorders, N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to promote neuronal differentiation and survival, and to protect against neuronal damage and death. In inflammatory diseases, N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce inflammation and tissue damage.
特性
IUPAC Name |
N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-10-4-2-3-5-11(10)18-12(9)13(17)15-14(8-16)6-7-14/h2-5,16H,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCUJKQUBKOYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(3-Methyloxolan-3-yl)amino]methyl]benzamide](/img/structure/B6643904.png)
![4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-2-nitroaniline](/img/structure/B6643909.png)
![2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B6643916.png)
![3-ethyl-5-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6643926.png)
![4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B6643935.png)
![2-(2-chloro-6-fluorophenyl)-N-[(3S)-piperidin-3-yl]acetamide](/img/structure/B6643941.png)
![(2R)-2-[[2-amino-2-(4-methylphenyl)acetyl]amino]butanoic acid](/img/structure/B6643944.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylethanamine](/img/structure/B6643961.png)

![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643974.png)
![N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine](/img/structure/B6643984.png)
![N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B6643991.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)